molecular formula C18H25FN2O5S B13443356 (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2

(2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2

Cat. No.: B13443356
M. Wt: 403.4 g/mol
InChI Key: SSEOQONVFXWSGU-IVGNAHHSSA-N
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Description

The compound “(2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2” is a complex organic molecule that features a combination of cyclohexyl, pyrimidinyl, and oxathiolate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexyl and pyrimidinyl groups, followed by their coupling through an oxathiolate linkage. Typical reaction conditions may include:

    Cyclohexyl Group Formation: Utilizing isopropyl and methyl substituents on a cyclohexane ring.

    Pyrimidinyl Group Formation: Incorporating fluorine and dioxo functionalities on a pyrimidine ring.

    Coupling Reaction: Employing reagents such as thionyl chloride or oxalyl chloride to form the oxathiolate linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: Scaling up reactions while maintaining yield and purity.

    Purification Techniques: Using chromatography, crystallization, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilization in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymatic functions.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate
  • (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H25FN2O5S

Molecular Weight

403.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(5-fluoro-2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H25FN2O5S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)21-7-12(19)15(22)20-18(21)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H,20,22,24)/t10-,11+,13-,14+,17-/m1/s1/i18+1,20+1,21+1

InChI Key

SSEOQONVFXWSGU-IVGNAHHSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)[15N]3C=C(C(=O)[15NH][13C]3=O)F)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=O)NC3=O)F)C(C)C

Origin of Product

United States

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